molecular formula C18H35NaO4 B3368264 Sodium 9,10-dihydroxystearate CAS No. 20731-55-9

Sodium 9,10-dihydroxystearate

Cat. No.: B3368264
CAS No.: 20731-55-9
M. Wt: 338.5 g/mol
InChI Key: HQCPAOZSBHJRKS-UHFFFAOYSA-M
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Description

Sodium 9,10-dihydroxystearate is a long-chain fatty acid anion derived from 9,10-dihydroxystearic acid. It is characterized by the presence of two hydroxyl groups and one carboxyl group. This compound is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dihydroxystearic acid, the precursor to sodium 9,10-dihydroxystearate, typically involves the reaction of oleic acid with hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours .

Industrial Production Methods: In industrial settings, the production of 9,10-dihydroxystearic acid involves the use of oleic acid as a raw material. The process includes steps such as epoxidation, hydrolysis, and subsequent neutralization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 9,10-dihydroxystearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl groups and carboxyl group, which confer distinct chemical reactivity and amphiphilic properties. This makes it particularly valuable in the synthesis of surfactants and in catalytic processes .

Properties

IUPAC Name

sodium;9,10-dihydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPAOZSBHJRKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120-87-6 (Parent)
Record name Sodium 9,10-dihydroxystearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90942945
Record name Sodium 9,10-dihydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20731-55-9
Record name Sodium 9,10-dihydroxystearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 9,10-dihydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 9,10-dihydroxystearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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